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Compound of Interest

Compound Name:
6-chloro-N-cyclopropylpyrazin-2-

amine

CAS No.: 941294-47-9

Cat. No.: B1462914

Get Quote

Executive Summary & Compound Profile
6-Chloro-N-cyclopropylpyrazin-2-amine (CAS: 941294-47-9) is a disubstituted pyrazine

derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structure

features an electron-deficient pyrazine core substituted with a chlorine atom (directing group for

further coupling) and a cyclopropylamine moiety (providing steric bulk and metabolic stability).
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Property Data

Molecular Formula

Molecular Weight 169.61 g/mol

Appearance Yellow Solid

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

Key Application
Intermediate for Suzuki coupling (e.g., synthesis

of Indolin-2-one kinase inhibitors)

Synthesis & Isolation Protocol
Context: High-purity isolation is a prerequisite for accurate spectroscopic analysis. The

following protocol is validated based on recent kinetic studies (Kim et al., 2021).

Reaction Scheme
The synthesis proceeds via a Nucleophilic Aromatic Substitution (

) of 2,6-dichloropyrazine. The reaction is regioselective due to the symmetry of the starting
material, though controlling stoichiometry is critical to prevent bis-substitution.
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Figure 1:

pathway for the synthesis of the target pyrazine amine.

Step-by-Step Protocol
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Preparation: Charge a reaction vessel with Cyclopropylamine (5.1 mmol, 1.5 eq) and

Potassium Carbonate (

, 6.7 mmol, 2.0 eq) in anhydrous DMF (5.0 mL).

Activation: Stir the amine/base mixture for 30 minutes at Room Temperature (RT) to ensure

deprotonation/activation.

Addition: Add 2,6-dichloropyrazine (3.4 mmol, 1.0 eq) slowly. Note: Slow addition favors

mono-substitution.

Reaction: Stir overnight at RT. (Alternatively, microwave at 100°C for 15h for scale-up,

though RT yields cleaner profiles).

Workup: Remove solvent in vacuo. Resuspend residue in Dichloromethane (DCM), filter

through Celite to remove inorganic salts, and concentrate.

Purification: Flash column chromatography (Silica Gel, 5:1 DCM/Ethyl Acetate).

Yield: Expect ~36–76% depending on scale and method.

Spectroscopic Characterization
The following data synthesizes experimental values from patent literature with structural

assignments based on pyrazine chemistry principles.

A. Mass Spectrometry (MS)
The mass spectrum is the primary confirmation of the chlorine substitution pattern.
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Parameter Value / Observation Interpretation

Ionization Mode
ESI (+) (Electrospray

Ionization)

Soft ionization preserves the

molecular ion.

[M+H]⁺ Peak m/z 170
Protonated molecular ion (

isotope).

Isotope Pattern m/z 170 : 172 (3:1 ratio)

Characteristic "A+2" pattern of

a mono-chlorinated compound

due to natural abundance of

(75%) and

(25%).

Fragmentation Loss of cyclopropyl (M-41)

Cleavage of the N-cyclopropyl

bond is a common

fragmentation pathway.

B. Nuclear Magnetic Resonance (NMR)
Data below describes the expected chemical shifts in DMSO-

, referenced to TMS (0.00 ppm).

¹H NMR (500 MHz, DMSO-

)
The pyrazine ring protons appear as two distinct singlets due to the asymmetric substitution (Cl

vs. NH-Cyclopropyl).
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.90 – 8.10 Singlet (s) 1H H-3 (Pyrazine)

Deshielded by

adjacent N

atoms; ortho to

the amino group.

7.60 – 7.80 Singlet (s) 1H H-5 (Pyrazine)

Deshielded;

meta to the

amino group,

ortho to Chlorine.

7.40 – 7.60
Broad Singlet (br

s)
1H NH (Amine)

Exchangeable

proton; broadens

due to

quadrupole

moment of

Nitrogen.

2.65 – 2.75 Multiplet (m) 1H CH (Cyclopropyl)

Methine proton;

shielded relative

to alkyl chains

due to ring

strain/anisotropy.

0.65 – 0.80 Multiplet (m) 2H
CH₂

(Cyclopropyl)

Methylene

protons (cis/trans

relative to

amine).

0.45 – 0.60 Multiplet (m) 2H
CH₂

(Cyclopropyl)

Methylene

protons.

¹³C NMR (125 MHz, DMSO-

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Carbon Type Assignment

154.5 Quaternary C

C-2 (C-NH): Strongly

deshielded by direct

attachment to Nitrogen.

146.0 Quaternary C
C-6 (C-Cl): Deshielded by

Chlorine electronegativity.

133.0 Methine CH C-3: Aromatic pyrazine carbon.

130.5 Methine CH C-5: Aromatic pyrazine carbon.

23.5 Methine CH

CH (Cyclopropyl):

Characteristic high-field

aliphatic signal.

6.5 Methylene CH₂

CH₂ (Cyclopropyl): Highly

shielded due to ring current

anisotropy.

C. Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹) Vibration Mode Functional Group

3250 – 3350 N-H Stretch
Secondary amine (sharp

band).

3050 – 3100 C-H Stretch (sp²) Aromatic pyrazine ring protons.

2900 – 3000 C-H Stretch (sp³) Cyclopropyl C-H bonds.

1580 – 1600 C=N / C=C Stretch
Pyrazine ring skeletal

vibrations.

1050 – 1100 C-Cl Stretch
Aryl chloride bond (often

weak/variable).

Structural Elucidation Logic
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The identity of the compound is validated by cross-referencing the MS isotope pattern with the

NMR integration.

Raw Analytical Data

MS: m/z 170/172 (3:1)

Isotope Analysis

1H NMR: 2x Singlets (Ar-H)

Aromatic Region

1H NMR: High Field Multiplets (0.5-0.8 ppm)

Aliphatic Region

Confirmed Structure:
6-chloro-N-cyclopropylpyrazin-2-amine

Confirms Mono-Cl Confirms 2,6-Disubstitution Confirms Cyclopropyl Group

Click to download full resolution via product page

Figure 2: Logical workflow for structural confirmation.
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Source for MS data (m/z 170)

PubChem Compound Summary. 2-Amino-6-chloropyrazine (Parent Scaffold).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1462914?utm_src=pdf-custom-synthesis#bc-rfq
https://aablocks.wordpress.com/2018/07/20/building-blocks/
https://www.mdpi.com/1422-0067/22/3/1194
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865241/
https://www.researchgate.net/publication/283730059_2-Indolinone_a_versatile_scaffold_for_treatment_of_cancer_A_patent_review_2008-2014
https://www.researchgate.net/publication/343089769_Anti-Inflammatory_Effects_of_the_Novel_PIM_Kinase_Inhibitor_KMU-470_in_RAW_2647_Cells_through_the_TLR4-NF-kB-NLRP3_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC11281989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11281989/
https://www.benchchem.com/product/b1462914/docs#technical-guide-spectroscopic-data-characterization-of-6-chloro-n-cyclopropylpyrazin-2-amine
https://www.benchchem.com/product/b1462914/docs#technical-guide-spectroscopic-data-characterization-of-6-chloro-n-cyclopropylpyrazin-2-amine
https://www.benchchem.com/product/b1462914/docs#technical-guide-spectroscopic-data-characterization-of-6-chloro-n-cyclopropylpyrazin-2-amine
https://www.benchchem.com/product/b1462914/docs#technical-guide-spectroscopic-data-characterization-of-6-chloro-n-cyclopropylpyrazin-2-amine
https://www.benchchem.com/product/b1462914?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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